3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
The compound “3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” is a complex organic molecule. It is related to the class of compounds known as pyrido[2,3-d]pyrimidines . These compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular structure of this compound was solved using a dual-space algorithm and refined by full-matrix least squares against F2 .Chemical Reactions Analysis
The chemical reactions involving this compound appear to be complex and involve several steps. The cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, results in the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Polymorphism in Pyrimidin-6(1H)-one Derivatives
Research by Glidewell, Low, Marchal, and Quesada (2003) explored the polymorphism in related pyrimidin-6(1H)-one derivatives. They found that these derivatives can exhibit different polymorphic forms, linked by hydrogen bonds and aromatic pi-pi interactions, impacting their physical properties and potential applications in scientific research (Glidewell et al., 2003).
Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives
Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives. These compounds exhibit a wide spectrum of biological activities, suggesting their potential in various scientific research areas, including antimicrobial and anticancer studies (Bassyouni & Fathalla, 2013).
Novel Thiopyrimidine-Glucuronide Compounds
Wanare (2022) worked on the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds. These compounds were created through oxidation and reaction processes, demonstrating the versatility of pyrimidine derivatives in creating new chemical entities for research (Wanare, 2022).
Pyrido[2,3-d]pyrimidine Derivatives and Antitumor Activity
Gineinah et al. (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives and evaluated their antitumor activity. This research underlines the importance of pyrimidine derivatives in developing new antitumor agents (Gineinah et al., 2013).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands of the histamine H4 receptor, highlighting the role of pyrimidine derivatives in developing therapeutic agents for inflammatory and pain conditions (Altenbach et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound, also known as “EU-0094079”, is SLC15A4 , a protein transporter . This protein plays a crucial role in the innate immune system and its dysregulation is associated with multiple autoimmune disorders .
Mode of Action
EU-0094079 inhibits the nucleic acid-sensing TLR7/8 pathway by disrupting the SLC15A4-TASL adapter module . The compound binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with TASL binding on the cytoplasmic side . This leads to the degradation of TASL .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . By inhibiting this pathway, EU-0094079 prevents downstream proinflammatory responses . This is particularly relevant in the context of autoimmune disorders, where such responses are often overactive .
Result of Action
The result of EU-0094079’s action is the interruption of the TLR7/8-IRF5 signaling pathway and the prevention of downstream proinflammatory responses . This has potential therapeutic implications for treating autoimmune disorders .
properties
IUPAC Name |
3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12-5-10-19(11-6-12)8-3-9-20-15(21)13-4-2-7-17-14(13)18-16(20)22/h2,4,7,12H,3,5-6,8-11H2,1H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVUAIYYKDFRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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